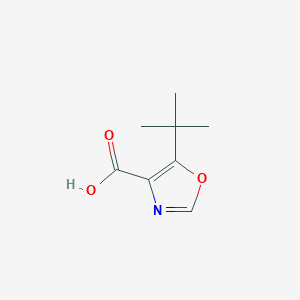

5-Tert-butyl-1,3-oxazole-4-carboxylic acid

Descripción general

Descripción

5-Tert-butyl-1,3-oxazole-4-carboxylic acid: is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 4-position. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with urea in the presence of a dehydrating agent to form the oxazole ring . The reaction conditions often require elevated temperatures and an acidic or basic catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Análisis De Reacciones Químicas

Oxidation

The carboxylic acid group at position 4 undergoes decarboxylation under oxidative conditions. For example:

- Oxidative Decarboxylation : Using KMnO₄ or CrO₃ in acidic media converts the carboxylic acid to a ketone derivative via intermediate radical formation .

- Oxazole Ring Oxidation : Strong oxidants like H₂O₂ can modify the oxazole ring, leading to ring-opening products or N-oxides .

Reduction

- Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to -CH₂OH, forming 5-tert-butyl-1,3-oxazole-4-methanol .

- Oxazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd) partially saturates the oxazole ring, producing oxazoline derivatives.

Electrophilic Substitution

The tert-butyl group directs electrophiles to the less hindered positions (C2 or C5). Key reactions include:

- Halogenation : Bromination with Br₂/FeBr₃ yields 2-bromo-5-tert-butyl-1,3-oxazole-4-carboxylic acid .

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at C2, though yields are moderate due to steric hindrance .

Nucleophilic Substitution

The carboxylic acid undergoes nucleophilic acyl substitution:

- Esterification : Reacts with alcohols (R-OH) in H₂SO₄ to form ethyl/methyl esters .

- Amide Formation : Coupling with amines (e.g., NH₃) using DCC produces oxazole-4-carboxamides .

Suzuki-Miyaura Coupling

The brominated derivative participates in palladium-catalyzed cross-couplings:

| Reagent | Conditions | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 2-Phenyl-5-tert-butyl-1,3-oxazole-4-carboxylic acid |

Cycloaddition

- 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused oxazole-isoxazoline systems .

- Gold-Catalyzed Annulation : Forms pyrrolo-oxazole derivatives with ynamides under Au(I) catalysis .

Lithiation-Bromination

Regiocontrolled lithiation at C2 using LDA followed by bromination yields 2-bromo derivatives:

| Step | Reagents | Product |

|---|---|---|

| Lithiation | LDA, THF, -78°C | 2-Lithio intermediate |

| Bromination | Br₂, -78°C → RT | 2-Bromo-5-tert-butyl-1,3-oxazole-4-carboxylic acid |

Isomerization

Thermal treatment (150–200°C) induces isomerization to pyrrolo-oxazole derivatives via aziridine intermediates . For example:

- Thermal Isomerization Pathway :

Key Intermediate Roles

- Bromooxazole Synthesis : Serves as a precursor for regioselective bromooxazoles used in cross-coupling .

- Pharmaceutical Building Block : Modifications target anticancer and antimicrobial agents .

Reaction Conditions and Yields

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry: 5-Tert-butyl-1,3-oxazole-4-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, oxazole derivatives, including this compound, are studied for their potential antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of 5-Tert-butyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions.

Benzoxazole: A fused bicyclic compound containing a benzene ring fused to an oxazole ring.

Uniqueness: this compound is unique due to its specific substituents, which impart distinct chemical and biological properties. The tert-butyl group enhances the compound’s lipophilicity, while the carboxylic acid group increases its solubility in aqueous environments . These features make it a versatile compound in various scientific and industrial applications .

Actividad Biológica

5-Tert-butyl-1,3-oxazole-4-carboxylic acid (C8H11NO3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features an oxazole ring with a tert-butyl group at the 5-position and a carboxylic acid group at the 4-position. The presence of these functional groups contributes to its lipophilicity and reactivity, influencing its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C8H11NO3 |

| CAS Number | 914637-34-6 |

| Structure | Chemical Structure |

| Biological Activity | Anticancer, anti-inflammatory |

Target Interactions

Research indicates that this compound interacts with various biological targets, leading to significant cellular effects:

- Cell Growth Inhibition : The compound has demonstrated potent growth inhibition against several human cancer cell lines, including HeLa cells. It induces apoptosis and causes cell cycle arrest through modulation of key signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, altering the flux of metabolites within cells. This inhibition can lead to downstream effects that enhance its anticancer properties.

Anticancer Properties

A variety of studies have explored the anticancer potential of this compound:

- In Vitro Studies : In experiments involving HeLa cells, this compound was found to induce apoptosis and arrest the cell cycle at the G1 phase. Flow cytometry assays confirmed that it increases caspase activity, a hallmark of apoptotic processes .

- Comparative Analysis : In comparative studies with other oxazole derivatives, this compound exhibited higher cytotoxicity than some standard chemotherapeutic agents like doxorubicin against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

Anti-inflammatory Effects

Beyond its anticancer activity, this compound may also possess anti-inflammatory properties. Preliminary studies suggest it can modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by inflammation .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propiedades

IUPAC Name |

5-tert-butyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)9-4-12-6/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFUUADBHFEUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247817 | |

| Record name | 5-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-34-6 | |

| Record name | 5-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.